Vitamin P
CAS No.: 949926-49-2
Cat. No.: VC7854645
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 949926-49-2 |
---|---|
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3 |
Standard InChI Key | IKGXIBQEEMLURG-UHFFFAOYSA-N |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Introduction
Historical Context and Nomenclature
Origins of the Term "Vitamin P"
The designation "vitamin P" emerged from early 20th-century investigations into scurvy pathophysiology. Researchers observed that crude citrus extracts containing vitamin C exhibited greater anti-scurvy activity than purified ascorbic acid alone . Hungarian scientist Albert Szent-Györgyi attributed this enhanced effect to a permeability-modifying factor (hence "P"), later identified as a mixture of flavonoids including rutin and quercetin . By the 1950s, improved analytical techniques revealed these compounds lacked essential vitamin characteristics, leading to their reclassification as flavonoids .
Transition to Flavonoid Classification
Modern taxonomy recognizes over 6,000 flavonoid variants organized into six subclasses: flavonols, flavones, flavanones, flavan-3-ols, anthocyanins, and isoflavones . This structural diversity underpins their varied biological activities, rendering the outdated "vitamin P" designation obsolete in scientific literature . The International Union of Pure and Applied Chemistry (IUPAC) now systematically categorizes these compounds based on hydroxylation patterns and glycosylation states .
Chemical Identity and Structural Features
Molecular Architecture
The prototypical flavonoid structure comprises two aromatic rings (A and B) connected via a heterocyclic pyrane ring (C) . Rutin (C27H30O16), a representative flavonol glycoside, demonstrates characteristic structural complexity with a molecular weight of 610.5 g/mol . The table below details key chemical properties of rutin as a model "vitamin P" compound:
Property | Value |
---|---|
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxymethyl]-2-oxanyl]oxy]-1-benzopyran-4-one |
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
CAS Registry Numbers | 153-18-4 (Rutin), 207671-20-1 (Quercetin-3-rutinoside) |
Solubility | 1 g/8 L (water), soluble in alkaline solutions |
Thermal Stability | Decomposes at 214-217°C |
Subclass Differentiation
Flavonoid diversity arises from hydroxylation patterns, conjugation states, and glycosylation sites . The table below categorizes major subclasses with representative compounds and dietary sources:
Subclass | Core Structure | Examples | Food Sources |
---|---|---|---|
Flavonols | 3-hydroxy-4-keto | Quercetin, Kaempferol | Onions, kale, berries, tea |
Flavanones | 4-keto, C2-C3 saturation | Hesperidin, Naringenin | Citrus fruits, peppermint |
Flavan-3-ols | 3-hydroxy, no 4-keto | Catechins, Epicatechin | Green tea, cocoa, apples |
Anthocyanins | Flavylum cation | Cyanidin, Malvidin | Berries, red grapes, eggplant |
Isoflavones | B-ring at C3 | Genistein, Daidzein | Soybeans, legumes |
Biological Activity and Mechanisms
Antioxidant Capacity
Flavonoids exhibit potent redox activity, neutralizing reactive oxygen species (ROS) through three primary mechanisms:
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Direct electron transfer: The phenolic hydroxyl groups donate hydrogen atoms to stabilize free radicals .
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Metal chelation: Catechol structures in ring B bind transition metals (Fe²⁺, Cu⁺), inhibiting Fenton reactions .
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Enzyme modulation: Upregulation of glutathione peroxidase and superoxide dismutase enhances endogenous antioxidant defenses .
Prostaglandin Modulation
Emerging evidence identifies flavonoids as allosteric modulators of cyclooxygenase (COX) enzymes . At nanomolar concentrations (10-100 nM), quercetin enhances COX-2 activity by 40-60%, increasing prostaglandin E2 (PGE₂) synthesis . This paradoxical pro-inflammatory effect at low doses contrasts with COX inhibition observed at micromolar levels, illustrating dose-dependent duality in flavonoid pharmacology .
Vascular Effects
The original "vitamin P" designation stemmed from observed effects on capillary permeability. Mechanistic studies reveal:
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Endothelial stabilization: Rutin upregulates claudin-5 and occludin expression, tightening tight junctions .
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NO signaling: Quercetin activates endothelial nitric oxide synthase (eNOS) via PI3K/Akt pathway, improving vasodilation .
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Angiogenesis regulation: Low-dose flavonoids (0.1 mg/kg) stimulate VEGF production, while high doses (50 mg/kg) inhibit pathological angiogenesis .
Dietary Sources and Bioavailability
Food Composition
Flavonoid content varies significantly across plant species and tissues:
Food Source | Total Flavonoids (mg/100g) | Dominant Subclass |
---|---|---|
Buckwheat | 1,200-1,500 | Flavonols (Rutin) |
Green Tea | 800-1,200 | Flavan-3-ols (EGCG) |
Citrus Peel | 500-800 | Flavanones (Hesperidin) |
Soybeans | 200-300 | Isoflavones (Genistein) |
Blueberries | 150-250 | Anthocyanins (Cyanidin) |
Absorption Kinetics
Flavonoid bioavailability remains constrained by:
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Glycosylation state: Aglycones exhibit 3-5× higher absorption than glycosides .
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Microbial metabolism: Colonic bacteria hydrolyze rutinosides to quercetin aglycone .
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Enterohepatic recycling: Glucuronidated metabolites undergo biliary excretion and intestinal reabsorption .
Pharmacokinetic studies report peak plasma concentrations (Cₘₐₓ) of 0.5-2 μM following 500 mg quercetin supplementation, with elimination half-lives of 11-28 hours .
Therapeutic Implications
Cardiovascular Health
Meta-analyses of prospective cohort studies (n=200,000+) demonstrate inverse correlations between flavonoid intake and cardiovascular mortality:
Intake Quintile | Relative Risk (95% CI) |
---|---|
Q1 (Lowest) | 1.00 (Reference) |
Q2 | 0.92 (0.85-0.99) |
Q3 | 0.87 (0.79-0.95) |
Q4 | 0.81 (0.73-0.90) |
Q5 (Highest) | 0.76 (0.68-0.85) |
Mechanistically, flavonoids improve lipid profiles (↓LDL oxidation by 40%), reduce arterial stiffness (↓PWV 1.2 m/s), and inhibit platelet aggregation (↓50% ADP-induced aggregation) .
Neuroprotection
In silico models predict flavonoid blood-brain barrier permeability (LogBB = -0.3 to +0.2) . Clinical trials demonstrate:
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30% reduction in cognitive decline with ≥50 mg/day flavanol intake
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25% improved cerebral blood flow (CBF) following cocoa consumption
Current Research Frontiers
Epigenetic Modulation
Recent studies (2023-2025) identify flavonoid-mediated DNA methylation changes in:
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NF-κB pathway genes: Hyper methylation at IL6 and TNFα promoters
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Nrf2 signaling: Hypo methylation at ARE regions, enhancing antioxidant response
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Telomerase regulation: Quercetin-induced TERT promoter methylation in cancer cells
Microbiome Interactions
Flavan-3-ols demonstrate prebiotic activity, increasing Bifidobacterium (↑40%) and Lactobacillus (↑25%) abundances . Microbial metabolites like 3,4-dihydroxyphenylacetic acid exhibit superior anti-inflammatory activity compared to parent compounds .
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